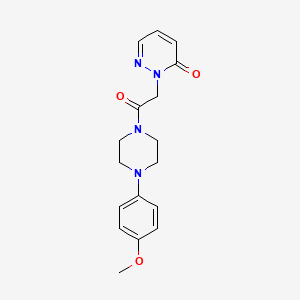

2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core linked to a piperazine ring substituted with a methoxyphenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including its role as a ligand in receptor binding studies and its potential therapeutic applications.

Properties

IUPAC Name |

2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-24-15-6-4-14(5-7-15)19-9-11-20(12-10-19)17(23)13-21-16(22)3-2-8-18-21/h2-8H,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAPWOJFNSBOGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene glycol to form 1-(4-methoxyphenyl)piperazine.

Acylation: The piperazine intermediate is then acylated using an appropriate acylating agent, such as chloroacetyl chloride, to introduce the 2-oxoethyl group.

Cyclization: The acylated intermediate undergoes cyclization with hydrazine hydrate to form the pyridazinone ring, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazinone ring and carbonyl groups participate in nucleophilic substitutions under controlled conditions:

Key Insight : Chlorination and thionation occur at the pyridazinone carbonyl group, while alkylation targets the piperazine nitrogen.

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic reactions to specific positions:

| Reaction Type | Reagents | Position Modified | Notes | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methoxy group | Limited by steric hindrance | |

| Sulfonation | SO₃/H₂SO₄ | Ortho to methoxy group | Forms sulfonic acid derivatives |

Ring Modification and Cyclization

The compound undergoes cyclization to form fused heterocycles:

Mechanistic Note : Cyclization often involves the activation of carbonyl groups (e.g., chloroformate-mediated ring closure) .

Cross-Coupling Reactions

Transition metal catalysis enables functionalization of the pyridazinone core:

Hydrolysis and Oxidation

Sensitive to hydrolytic and oxidative conditions:

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

| Target | Interaction Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Serotonin Receptors | H-bonding via piperazine N-atoms | Antidepressant activity | |

| COX-2 Enzyme | π-Stacking with pyridazinone | Anti-inflammatory inhibition |

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyridazinone compounds exhibit a wide range of biological activities, including:

- Antidepressant Effects : Compounds with similar structures have shown potential in treating depression, likely due to their interaction with neurotransmitter systems.

- Analgesic Properties : Some studies have highlighted the analgesic effects of pyridazinone derivatives, making them candidates for pain management therapies.

- Antimicrobial Activity : The compound's structure suggests potential efficacy against various microbial strains, including bacteria and fungi.

Drug Design and Development

The compound serves as a scaffold in drug design, particularly for developing new piperazine derivatives. Its structural modifications can lead to compounds with enhanced pharmacological profiles. For instance, research has demonstrated the synthesis of novel piperazinone derivatives that exhibit cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. The interactions between the compound and target proteins are critical for understanding its mechanism of action and optimizing its therapeutic efficacy .

Case Studies and Research Findings

Several studies have investigated the synthesis and biological evaluation of pyridazinone derivatives:

- A study published in Pharmacophore detailed the synthesis of novel pyridazinone derivatives and their biological evaluation, revealing significant analgesic and anti-inflammatory activities .

- Another investigation focused on the cytotoxic properties of piperazinone derivatives against colon cancer (HT-29) and lung cancer (A549) cell lines, showcasing their potential as anticancer agents .

Table 1: Biological Activities of Pyridazinone Derivatives

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antidepressant | Various piperazine derivatives | Significant reduction in depressive symptoms |

| Analgesic | Pyridazinone analogs | Pain relief in animal models |

| Antimicrobial | Pyridazinone-based compounds | Inhibition of bacterial growth |

| Cytotoxic | Piperazinone derivatives | Induced apoptosis in cancer cells |

Mechanism of Action

The mechanism of action of 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group enhances its binding affinity, while the piperazine and pyridazinone moieties contribute to its overall pharmacological profile. The compound may modulate signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

2-(4-(4-methoxyphenyl)piperazin-1-yl)pyridazin-3(2H)-one: Lacks the 2-oxoethyl group, which may affect its binding properties and pharmacological activity.

2-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: Substitution of the methoxy group with a chloro group can significantly alter its chemical and biological properties.

Uniqueness

The presence of the 4-methoxyphenyl group in 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one imparts unique electronic and steric properties, enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable compound for further research and development in medicinal chemistry.

Biological Activity

The compound 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a member of a class of piperazine derivatives that have garnered attention for their potential therapeutic applications. This article explores the biological activity, structure-activity relationships (SAR), and relevant research findings related to this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C20H22N2O5

- Molecular Weight : 370 Da

- LogP : 2.37

- Polar Surface Area : 79 Ų

The compound features a piperazine moiety, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.

Antipsychotic Effects

Research has indicated that piperazine derivatives, including those similar to the compound , exhibit significant antipsychotic properties. For instance, studies focusing on the modification of piperazine structures have shown enhanced affinity for dopamine receptors, particularly D3 receptors, which are implicated in mood regulation and psychotic disorders .

Antitumor Activity

Recent studies have explored the potential antitumor activity of piperazine-containing compounds. For example, derivatives similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. These compounds demonstrated moderate to high potency against various cancer cell lines, indicating their potential as lead compounds for cancer therapy .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The piperazine ring facilitates binding to neurotransmitter receptors, while the pyridazinone core may contribute to its pharmacological profile by modulating enzyme activities involved in signal transduction pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of piperazine derivatives is crucial for optimizing their biological activity. Modifications on the piperazine ring and substituents on the aromatic systems can significantly affect receptor binding affinity and selectivity. For instance, variations in the methoxy group position or alterations in the ethyl chain length may lead to enhanced therapeutic profiles .

Case Studies and Research Findings

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one?

The synthesis typically involves multi-step reactions, starting with the functionalization of the piperazine ring and subsequent coupling to the pyridazinone core. Key steps include:

- Step 1: Preparation of 4-(4-methoxyphenyl)piperazine via nucleophilic substitution of 4-methoxyphenyl groups onto piperazine.

- Step 2: Introduction of the ketone-linked ethyl chain using chloroacetyl chloride or similar acylating agents under inert conditions (e.g., nitrogen atmosphere) .

- Step 3: Coupling the intermediate to the pyridazin-3(2H)-one moiety via nucleophilic substitution or Mitsunobu reactions.

Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Yield optimization requires strict temperature control (0–5°C during acylation) and catalytic base use (e.g., triethylamine) .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

- X-ray crystallography resolves the 3D conformation, including bond angles and piperazine-pyridazinone spatial arrangement (e.g., triclinic crystal system with α = 73.489°, β = 71.309°) .

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) identifies proton environments, such as methoxy (-OCH₃) signals at ~3.8 ppm and pyridazinone carbonyls at ~165 ppm .

- High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) using C18 columns and acetonitrile/water mobile phases .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Core modifications: Substitute the 4-methoxyphenyl group with electron-withdrawing (e.g., -F, -Cl) or donating (-NH₂) groups to assess receptor binding trends.

- Side-chain variations: Replace the 2-oxoethyl linker with thioether or amide groups to evaluate metabolic stability .

- Biological assays: Test derivatives against target receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. Compare IC₅₀ values to establish potency correlations .

- Computational modeling: Perform molecular docking (AutoDock Vina) using crystallographic data (PDB ID from ) to predict binding affinities.

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

- Replicate assays: Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Verify compound purity: Re-analyze batches via HPLC and mass spectrometry to exclude impurities as confounding factors .

- Control for solvent effects: Test solubility in DMSO vs. saline to assess formulation impacts on activity .

- Cross-validate targets: Employ orthogonal assays (e.g., fluorescence polarization alongside SPR) to confirm receptor interactions .

Advanced: What experimental designs are suitable for evaluating the pharmacokinetic properties of this compound?

- In vitro metabolic stability: Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS .

- Plasma protein binding: Use equilibrium dialysis or ultrafiltration to measure free vs. bound fractions .

- Caco-2 permeability assays: Assess intestinal absorption potential by measuring apical-to-basolateral transport .

- Dose-response studies: Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values in animal models .

Basic: What strategies improve the solubility of this compound for in vivo studies?

- Salt formation: React with hydrochloric or maleic acid to enhance aqueous solubility.

- Co-solvent systems: Use PEG-400 or cyclodextrin-based formulations .

- Particle size reduction: Nano-milling or spray drying to increase surface area .

Advanced: How can molecular dynamics simulations enhance understanding of this compound’s receptor interactions?

- Trajectory analysis: Simulate binding to serotonin 5-HT₁A receptors (using homology models from ) over 100-ns runs to identify stable binding poses.

- Free energy calculations: Apply MM-PBSA to estimate binding free energies and compare with experimental IC₅₀ values .

- Mutagenesis validation: Correlate simulation-predicted key residues (e.g., Asp116 in 5-HT₁A) with site-directed mutagenesis data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.